molecular formula C9H7ClN4O3 B11796658 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11796658
M. Wt: 254.63 g/mol
InChI Key: NHICGBUUZHQBFW-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both pyridazine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be constructed by reacting the chlorinated pyridazine derivative with imidazole or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, solvents like ethanol or dimethyl sulfoxide, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
  • 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
  • N’1-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N’1-methyl-4-chlorobenzene-1-carbohydrazide

Uniqueness

1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of pyridazine and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7ClN4O3

Molecular Weight

254.63 g/mol

IUPAC Name

1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H7ClN4O3/c1-13-8(15)7(10)6(2-12-13)14-3-5(9(16)17)11-4-14/h2-4H,1H3,(H,16,17)

InChI Key

NHICGBUUZHQBFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2C=C(N=C2)C(=O)O)Cl

Origin of Product

United States

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